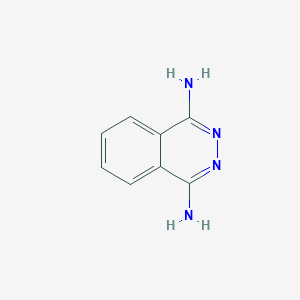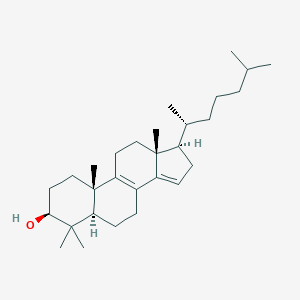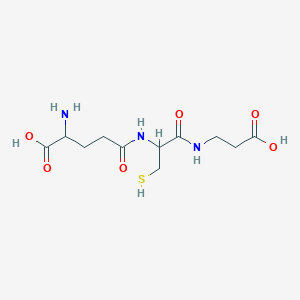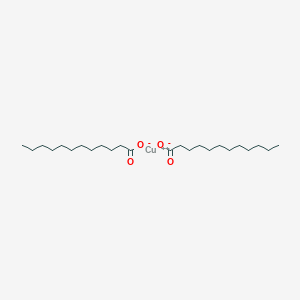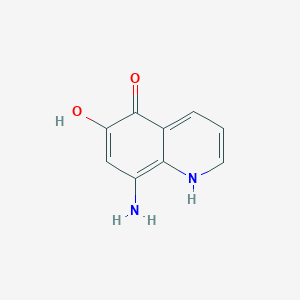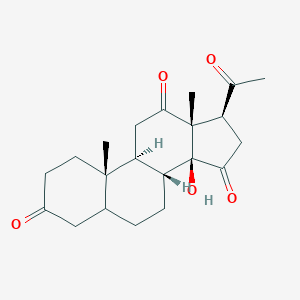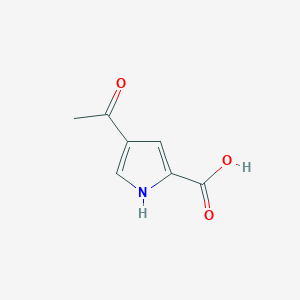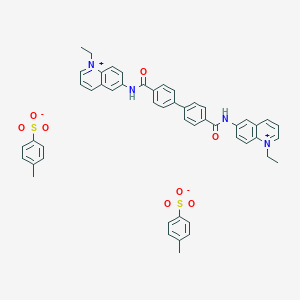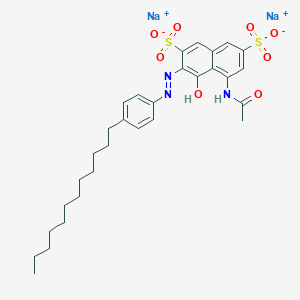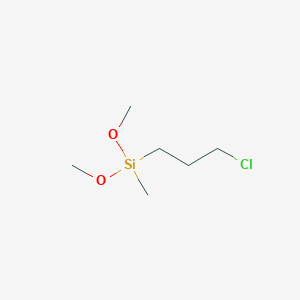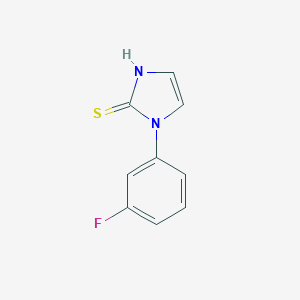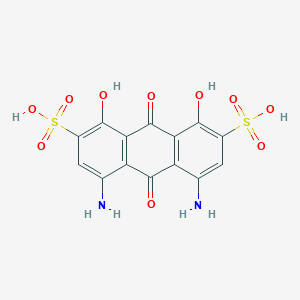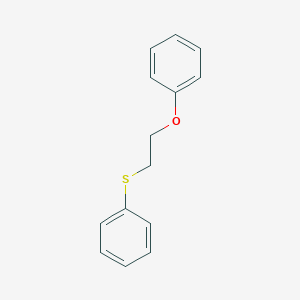
2-phenoxyethylsulfanylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenoxyethylsulfanylbenzene, also known as 2-phenoxyethyl phenyl sulfide, is an organic compound with the molecular formula C14H14OS. This compound is characterized by a benzene ring substituted with a 2-phenoxyethylthio group. It is a colorless to pale yellow liquid with a distinct aromatic odor. This compound is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-phenoxyethylsulfanylbenzene can be synthesized through the reaction of phenol with 2-chloroethyl benzene in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where phenol and 2-chloroethyl benzene are reacted under controlled temperatures and pressures. The reaction mixture is then subjected to separation processes such as distillation to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: This compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the phenoxyethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines; reactions often require catalysts or specific solvents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Compounds with different nucleophilic groups replacing the phenoxyethylthio group.
Scientific Research Applications
2-phenoxyethylsulfanylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studies involving sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, including fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-phenoxyethylsulfanylbenzene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The phenoxyethylthio group can undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Phenethoxybenzene: Similar structure but lacks the sulfur atom.
2-Phenylethyl phenyl ether: Similar structure with an oxygen atom instead of sulfur.
Thiophenol: Contains a thiol group attached to a benzene ring.
Uniqueness: 2-phenoxyethylsulfanylbenzene is unique due to the presence of both phenoxy and thioether groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound in various chemical and biological applications.
Properties
CAS No. |
17414-04-9 |
|---|---|
Molecular Formula |
C14H14OS |
Molecular Weight |
230.33 g/mol |
IUPAC Name |
2-phenoxyethylsulfanylbenzene |
InChI |
InChI=1S/C14H14OS/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
WWTXSTFCTRSPJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCSC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=CC=CC=C2 |
Key on ui other cas no. |
17414-04-9 |
Synonyms |
Benzene, ((2-phenoxyethyl)thio)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


